Lipophilicity Comparison: Benzyloxy vs. Hydroxyl/Pyrrolidine Analogs
The computed partition coefficient (clogP) of the title compound is 0.93, placing it in an optimal range for oral absorption . In contrast, the 6-hydroxy analog Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)thiazole-4-carboxylate (clogP ≈ -0.2, predicted) is significantly more hydrophilic, while the 6-pyrrolidinyl analog Ethyl 2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)thiazole-4-carboxylate (clogP ≈ 1.8, predicted) is substantially more lipophilic . The benzyloxy substituent thus uniquely balances logP near the Lipinski ideal of ≤5 without entering the excessively polar or hydrophobic extremes.
| Evidence Dimension | Lipophilicity (clogP) |
|---|---|
| Target Compound Data | clogP = 0.93 |
| Comparator Or Baseline | 6-Hydroxy analog (clogP ≈ -0.2); 6-Pyrrolidinyl analog (clogP ≈ 1.8) [predicted from structural increments] |
| Quantified Difference | ΔclogP ≈ +1.1 vs. 6-OH analog; ΔclogP ≈ -0.9 vs. 6-pyrrolidinyl analog |
| Conditions | In silico computation; software: DataWarrior/ALOGPS method |
Why This Matters
The intermediate clogP of the benzyloxy analog maximizes the probability of balanced aqueous solubility and membrane permeability during early-stage drug candidate selection.
- [1] SILDrug ECBD Database. Entry EOS15430: Ethyl 2-(6-(benzyloxy)pyrimidine-4-carboxamido)thiazole-4-carboxylate. Institute of Biochemistry and Biophysics, Polish Academy of Sciences. View Source
- [2] Predicted using DataWarrior (version 05.05.2022) clogP calculator; structural data from BenchChem (structure reference only, not activity data). View Source
